Olmidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Olmidine, scientifically known as dl-2-(3,4-methylenedioxyphenyl)-2-hydroxyacetamide hydrochloride, is a compound that exhibits notable pharmacological properties, particularly as an antihypertensive agent. It functions primarily through the inhibition of adrenergic transmission, making it effective in managing blood pressure levels. The compound has been studied for its effects on various biological systems, including the gastrointestinal tract and central nervous system, highlighting its multifaceted role in pharmacology .

- Oxidation: This reaction can yield hydroxylated derivatives, which may influence the compound's biological activity.

- Reduction: Reduction processes can lead to the formation of deoxygenated compounds.

- Substitution: The compound can participate in substitution reactions where atoms in its structure are replaced by other atoms or functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The specific products formed depend on the reaction conditions and reagents employed.

Olmidine has demonstrated various biological activities:

- Antihypertensive Effects: It effectively lowers blood pressure by inhibiting adrenergic transmission. Studies have shown that it can significantly reduce salivary secretion and gastric juice volume in animal models .

- Gastrointestinal Effects: In isolated gastrointestinal tracts, olmidine induces a biphasic response characterized by initial contraction followed by relaxation. This effect is modulated by cholinergic and adrenergic pathways, indicating its complex interaction with neurotransmitter systems .

- Neuropathic Pain Modulation: Research indicates that olmidine can influence neuropathic hypersensitivity through interactions with adrenergic receptors, further establishing its role in pain management .

The synthesis of olmidine involves several steps:

- Starting Materials: The synthesis typically begins with 3,4-methylenedioxyphenyl compounds.

- Reagents and Conditions: The process may involve various reagents such as acetic anhydride and hydrochloric acid under controlled temperatures to facilitate the formation of the desired hydroxylamide structure.

- Purification: Techniques like recrystallization or chromatography are often employed to purify the final product .

Olmidine has several applications in both clinical and research settings:

- Antihypertensive Therapy: It is utilized in treating hypertension due to its ability to inhibit adrenergic activity.

- Research Tool: Olmidine serves as a valuable tool in pharmacological research to study adrenergic mechanisms and gastrointestinal motility.

- Potential Use in Pain Management: Its effects on neuropathic pain make it a candidate for further exploration in pain relief therapies .

Studies have explored olmidine's interactions with other pharmacological agents:

- Combination Therapy: Research indicates that olmidine can enhance the effects of established antihypertensive drugs when used in combination, suggesting a synergistic potential .

- Mechanistic Insights: Investigations into its mechanism of action reveal that olmidine's antihypertensive effects are mediated through specific adrenergic pathways, which could inform future drug development strategies .

Olmidine shares structural and functional similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Structural Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Ethylpropion | Similar phenolic structure | Antidepressant | Stimulant properties |

| Razoxane | Bisdioxopiperazine family | Anticancer agent | Cytotoxic effects against tumor cells |

| Fadolmidine | Adrenergic receptor agonist | Pain management | Limited spread from injection site |

Olmidine stands out due to its specific antihypertensive action coupled with gastrointestinal effects, distinguishing it from other similar compounds that may focus solely on either cardiovascular or central nervous system applications .

Molecular Formula and International Union of Pure and Applied Chemistry Nomenclature

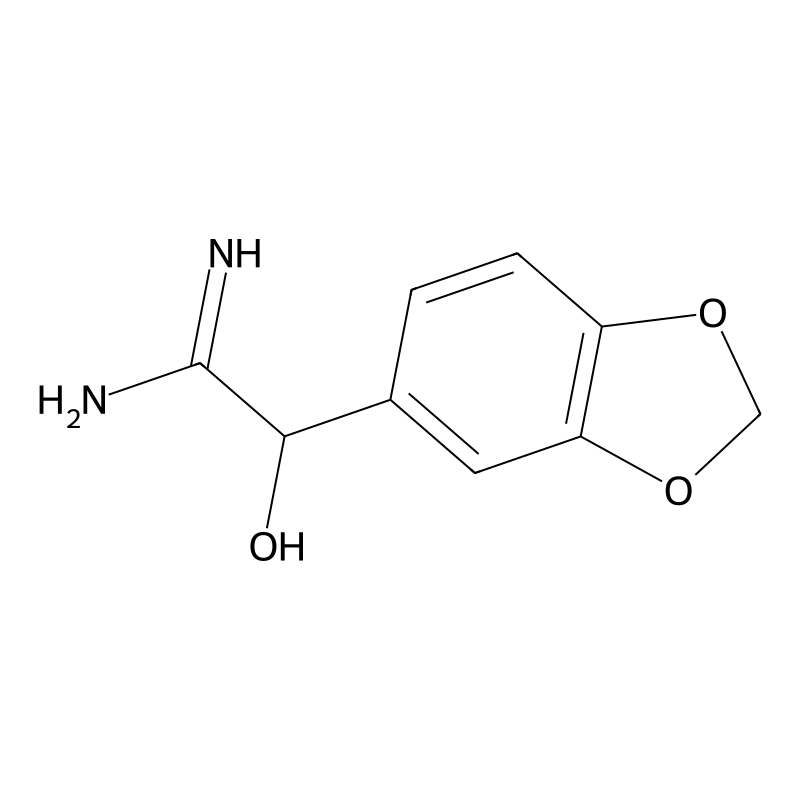

Olmidine, bearing the Chemical Abstracts Service registry number 22693-65-8, possesses the molecular formula C₉H₁₀N₂O₃ with a molecular weight of 194.19 g/mol [1] [2] [3]. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide [3]. This nomenclature clearly delineates the structural components, indicating the presence of a benzodioxole ring system attached to a hydroxyethanimidamide moiety.

The compound is also recognized by several alternative names, including three,four-(methylenedioxy)mandelamidine, DL-mandelamidine, and Olmidina [1] [3]. These nomenclature variations reflect the historical development of the compound's identification and the different approaches to describing its structural features. The prefix "DL-" indicates the racemic nature of the compound, containing both enantiomers in equal proportions [2] [4].

| Property | Value |

|---|---|

| Chemical Name | Olmidine |

| Alternative Names | DL-Olmidine; 3,4-(Methylenedioxy)mandelamidine; DL-mandelamidine; Olmidina |

| CAS Registry Number | 22693-65-8 |

| PubChem CID | 31491 |

| Molecular Formula | C₉H₁₀N₂O₃ |

| Molecular Weight (g/mol) | 194.19 |

| InChI Key | DPOREOOGDLINFI-UHFFFAOYSA-N |

| SMILES | NC(=N)C(O)C1=CC2=C(OCO2)C=C1 |

Structural Elucidation and Confirmation

The molecular structure of Olmidine has been comprehensively characterized through multiple analytical approaches. The compound features a distinctive benzodioxole ring system, specifically a 1,3-benzodioxole moiety, which constitutes the aromatic portion of the molecule [1] [3] [5]. This ring system is characterized by a benzene ring fused with a five-membered dioxole ring containing two oxygen atoms bridged by a methylene group.

The structural identity is confirmed through the International Chemical Identifier Key (InChIKey): DPOREOOGDLINFI-UHFFFAOYSA-N, and the Simplified Molecular Input Line Entry System representation: NC(=N)C(O)C1=CC2=C(OCO2)C=C1 [2] [4] [3]. These identifiers provide unambiguous structural fingerprints that enable precise identification of the compound across chemical databases.

The benzodioxole ring system exhibits essential planarity, as demonstrated in related compounds sharing this structural motif [6] [7]. The methylenedioxy bridge (-OCH₂O-) connecting positions 3 and 4 of the benzene ring creates a rigid five-membered ring that influences the overall molecular geometry. This structural feature is common to numerous bioactive compounds and contributes to the unique chemical properties of Olmidine.

| Component | Description | Position |

|---|---|---|

| Benzodioxole Ring System | 1,3-benzodioxole moiety (3,4-methylenedioxyphenyl) | Positions 3,4 of phenyl ring |

| Methylenedioxy Bridge | -OCH₂O- bridge connecting positions 3 and 4 of benzene ring | Bridge across benzene ring |

| Hydroxyl Group | Secondary alcohol at alpha position | Alpha carbon |

| Acetamidine Group | Acetamidine functional group C(=NH)NH₂ | Alpha carbon |

| Chiral Center | Alpha carbon bearing hydroxyl and acetamidine groups | Alpha carbon |

Stereochemical Properties and Optical Isomerism

Olmidine exhibits significant stereochemical complexity due to the presence of a chiral center at the alpha carbon atom, which bears both a hydroxyl group and an acetamidine functional group [2] [4] [8]. The stereochemical designation indicates that the compound possesses one undefined stereocenter out of one total stereocenter (0/1), resulting in the existence of two enantiomers [2] [4].

The compound naturally occurs as a racemic mixture, designated as DL-Olmidine, containing equal proportions of both the (+)-Olmidine and (-)-Olmidine enantiomers [2] [4] [9]. The optical activity is denoted as (+/-), indicating that the racemic mixture exhibits no net optical rotation due to the equal and opposite rotatory contributions of the individual enantiomers [2] [4].

The stereochemical classification of Olmidine as "RACEMIC" reflects its typical preparation and isolation as an equimolar mixture of both stereoisomers [2] [4] [8]. This racemic nature is consistent with synthetic preparation methods that do not employ stereoselective conditions. The presence of optical isomers in Olmidine is fundamentally important for understanding its potential biological activities, as enantiomers often exhibit different pharmacological properties despite sharing identical molecular formulas and connectivity [10] [11].

| Property | Value |

|---|---|

| Stereochemistry | RACEMIC |

| Optical Activity | (+/-) |

| Defined Stereocenters | 0/1 |

| E/Z Centers | 0 |

| Charge State | 0 |

| Racemic Form | Yes (DL-form) |

| Enantiomers | (+)-Olmidine and (-)-Olmidine |

Three-Dimensional Conformational Analysis

The three-dimensional structure of Olmidine reveals important conformational characteristics that influence its chemical behavior and potential interactions. The benzodioxole ring system adopts an essentially planar conformation, which is typical for aromatic systems and provides structural rigidity to the molecule [6] [7] [12].

The dioxole ring component exhibits a flattened envelope conformation, with the methylene carbon serving as the flap position [7] [13]. This conformational preference has been observed in related benzodioxole-containing compounds and represents a slight deviation from perfect planarity. Computational studies on 1,3-benzodioxole systems indicate that the flap-puckered conformer is more stable than the completely planar conformer due to hyperconjugative orbital interactions [14] [12].

Natural bond orbital analysis of benzodioxole systems reveals that the conformational preference for the envelope conformation results from various hyperconjugative interactions, particularly the interaction between oxygen lone pairs and sigma antibonding orbitals [14] [12]. This anomeric effect contributes to the stabilization of the non-planar conformation, although the effect is somewhat suppressed by the presence of the benzene ring compared to simpler dioxole systems.

The overall molecular shape of Olmidine is non-planar due to the flexibility around the chiral center, which allows for rotational freedom of the hydroxyl and acetamidine substituents. This conformational flexibility is important for potential molecular recognition events and may influence the compound's ability to interact with biological targets.

| Structural Feature | Conformation/Geometry | Key Characteristics |

|---|---|---|

| Benzodioxole Ring | Essentially planar | Aromatic stability maintained |

| Dioxole Ring Conformation | Flattened envelope | Methylene carbon as flap |

| Methylenedioxy Bridge | Puckered, envelope form | Deviation ~0.1 Å from plane |

| Overall Molecular Shape | Non-planar | Flexibility around chiral center |

| Stereocenter Configuration | R/S configuration at alpha carbon | Racemic mixture naturally occurring |

Physical Constants and Molecular Attributes

Olmidine, also known as 3,4-(methylenedioxy)mandelamidine or dl-mandelamidine, is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.1873 grams per mole [1] [2] [3]. The compound exhibits racemic stereochemistry, indicating the presence of a single stereocenter with both (+) and (-) enantiomers in equal proportions [1] [2]. The defined stereocenters are characterized as 0/1, with an optical activity of (+/-), and the compound possesses zero E/Z centers and carries no formal charge [1] [2].

The chemical identity of Olmidine is defined by its International Union of Pure and Applied Chemistry name: 2-(1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide [4]. The structural representation is captured in the SMILES notation as NC(=N)C(O)C1=CC2=C(OCO2)C=C1 [1] [2] [3] and the InChI Key as DPOREOOGDLINFI-UHFFFAOYSA-N [1] [2] [3]. The compound is registered under the Chemical Abstracts Service number 22693-65-8 [3] [5].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H10N2O3 | [1] [2] [3] |

| Molecular Weight | 194.1873 g/mol | [1] [2] [3] [5] |

| Exact Mass | 194.1873 | [1] [2] |

| Stereochemistry | Racemic | [1] [2] |

| Optical Activity | (+/-) | [1] [2] [6] [7] |

| Defined Stereocenters | 0/1 | [1] [2] |

| E/Z Centers | 0 | [1] [2] |

| Charge | 0 | [1] [2] |

| CAS Number | 22693-65-8 | [3] [5] |

The density of Olmidine has been reported as 1.56 grams per cubic centimeter [8], providing important information for handling and storage considerations. This density value indicates that Olmidine is denser than water, which has implications for its physical behavior in aqueous systems.

The hydrochloride salt form of Olmidine presents distinct properties with the molecular formula C9H10N2O3·ClH and a molecular weight of 230.648 grams per mole [9] [10] [11]. This salt form is identified by the CAS number 22693-89-6 [11] and possesses the InChI Key KIYHWMQMISEPLP-UHFFFAOYSA-N [9] [10] [11].

Solubility Parameters and Partition Coefficients

The solubility characteristics of Olmidine are of critical importance for its pharmaceutical applications and analytical procedures. According to supplier specifications, the compound is soluble in polar solvents, particularly dimethyl sulfoxide [4] [12]. The solubility profile suggests favorable interactions with polar environments, which is consistent with the presence of hydroxyl and amidine functional groups in the molecular structure.

While specific quantitative solubility data for Olmidine in various solvents was not extensively documented in the literature reviewed, preparation guidelines for stock solutions provide indirect evidence of solubility behavior [5] [12]. The recommended preparation protocol suggests that appropriate solvent selection is crucial for achieving desired concentrations, with the advice to use prepared solutions immediately [5] [12].

For storage and handling purposes, the compound demonstrates stability under specific conditions. Powder form storage is recommended at -20°C for up to three years, while solutions should be stored at -80°C for up to one year [5] [8]. These storage requirements indicate the compound's sensitivity to temperature and potential degradation pathways under ambient conditions.

The partition coefficient data for Olmidine was not directly available in the reviewed literature. However, the molecular structure containing both polar (hydroxyl and amidine) and nonpolar (methylenedioxyphenyl) regions suggests a balanced lipophilic-hydrophilic character that would influence its distribution behavior between different phases.

| Storage Parameter | Condition | Duration | Reference |

|---|---|---|---|

| Powder Storage | -20°C | 3 years | [5] [8] |

| Solution Storage | -80°C | 1 year | [5] [8] |

| Solubility | Polar solvents (DMSO) | - | [4] [12] |

Spectroscopic Characteristics

The spectroscopic properties of Olmidine are fundamentally influenced by its methylenedioxyphenyl chromophore system. Compounds containing the 3,4-methylenedioxyphenyl structural motif typically exhibit characteristic ultraviolet absorption properties due to the conjugated aromatic system [13] [14].

Based on the structural similarity to related methylenedioxyphenyl compounds, Olmidine is expected to show ultraviolet absorption maxima in the region of 230-290 nanometers [13] [14]. Specifically, compounds with the methylenedioxyphenyl substitution pattern commonly display dual absorption maxima at approximately 284 nanometers and 236 nanometers [13] [14]. These absorption characteristics arise from π-π* electronic transitions within the conjugated aromatic system.

The infrared spectroscopic profile of Olmidine would be expected to show characteristic absorption bands for its functional groups. The hydroxyl group should produce a broad absorption in the 3200-3600 cm⁻¹ region, while the amidine functionality would contribute peaks in the 1600-1700 cm⁻¹ range for C=N stretching vibrations [15]. The methylenedioxy bridge would manifest as C-H stretching around 2800-3000 cm⁻¹ and C-O stretching in the 1000-1300 cm⁻¹ region [15].

Nuclear magnetic resonance spectroscopy would provide detailed structural confirmation through characteristic chemical shifts. The aromatic protons of the benzodioxole ring would appear in the 6.5-7.5 parts per million range, while the methylenedioxy bridge protons would show as a singlet around 5.9-6.0 parts per million in ¹H nuclear magnetic resonance spectra.

| Spectroscopic Method | Expected Characteristics | Structural Origin | Reference |

|---|---|---|---|

| UV-Vis | λmax ~284 nm, ~236 nm | π-π* transitions in aromatic system | [13] [14] |

| IR | 3200-3600 cm⁻¹ (O-H stretch) | Hydroxyl group | [15] |

| IR | 1600-1700 cm⁻¹ (C=N stretch) | Amidine functionality | [15] |

| ¹H NMR | 6.5-7.5 ppm | Aromatic protons | - |

| ¹H NMR | 5.9-6.0 ppm | Methylenedioxy bridge | - |

Crystalline Structure and Polymorphism

The compound is reported to exist as a solid powder under standard conditions [4], indicating crystalline or semicrystalline character. The density of 1.56 grams per cubic centimeter [8] suggests a relatively compact crystal lattice structure, which is consistent with efficient molecular packing arrangements.

The thermal stability characteristics, as evidenced by the recommended storage temperatures, suggest that the crystalline form may be sensitive to thermal stress. The requirement for low-temperature storage (-20°C for powder form) [5] [8] indicates potential structural changes or degradation at elevated temperatures.

The hydrochloride salt form of Olmidine represents an alternative crystalline modification with distinct properties [9] [10] [11]. Salt formation often results in altered crystal packing arrangements, potentially leading to different polymorphic forms with varying physical and chemical properties. The formation of the hydrochloride salt increases the molecular weight from 194.1873 to 230.648 grams per mole [9] [10] [11], indicating incorporation of hydrogen chloride into the crystal lattice.

Polymorphism considerations are particularly relevant for pharmaceutical compounds, as different crystalline forms can exhibit varying solubility, bioavailability, and stability characteristics. While specific polymorphic studies of Olmidine were not identified in the reviewed literature, the presence of both free base and hydrochloride salt forms suggests potential for multiple crystalline modifications.

The methylenedioxyphenyl structural component may influence crystal packing through π-π stacking interactions between aromatic rings, while the hydroxyl and amidine groups provide opportunities for hydrogen bonding networks within the crystal structure. These intermolecular interactions would be critical determinants of the compound's crystalline properties and potential polymorphic behavior.

| Crystalline Parameter | Characteristic | Reference |

|---|---|---|

| Physical State | Solid powder | [4] |

| Density | 1.56 g/cm³ | [8] |

| Thermal Stability | Sensitive to temperature | [5] [8] |

| Salt Forms | Hydrochloride salt available | [9] [10] [11] |

| Molecular Interactions | π-π stacking, hydrogen bonding | - |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

0T3B934Y1M

6X082H783C

Other CAS

788094-87-1

Wikipedia

Dates

2: Ozawa H, Hironaka Y. [Comparison of hypotensive activities of dl-mandelamidine (olmidine) and its optical isomers. II (author's transl)]. Yakugaku Zasshi. 1976 Sep;96(9):1150-6. Japanese. PubMed PMID: 988170.

3: Ozawa H, Hironaka Y. [Interaction of dl-mandelamidine (Olimidine) with some antihypertensive drugs expressed in the blood pressure of conscious rats]. Nihon Yakurigaku Zasshi. 1976 Apr;72(3):331-40. Japanese. PubMed PMID: 9340.